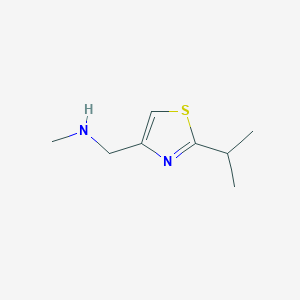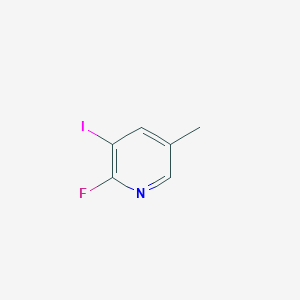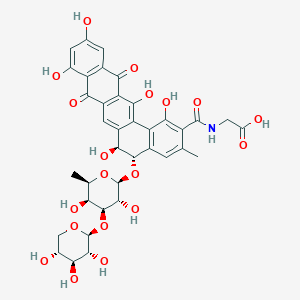
11-OH Pradimicin T1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-OH Pradimicin T1 is a natural product that has been discovered in recent years, and it has shown promising results in scientific research. This compound is a member of the pradimicin family, which is known for its antifungal and antibacterial properties. The 11-OH Pradimicin T1 has a unique structure that makes it a potent inhibitor of a specific enzyme that is involved in the biosynthesis of cell wall components in bacteria. This property makes it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The 11-OH Pradimicin T1 works by inhibiting the enzyme UDP-N-acetylglucosamine-2-epimerase, which is involved in the biosynthesis of cell wall components in bacteria. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in bacterial death.
Efectos Bioquímicos Y Fisiológicos
The 11-OH Pradimicin T1 has several biochemical and physiological effects. The compound has been shown to inhibit the growth of several bacterial strains, including drug-resistant strains. Additionally, the compound has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 11-OH Pradimicin T1 has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, and it is readily available. Additionally, the compound has been shown to be effective against several bacterial strains, including drug-resistant strains. However, one of the limitations is that the compound is relatively unstable and can degrade over time.
Direcciones Futuras
There are several future directions for the research of 11-OH Pradimicin T1. One of the directions is to study the compound's potential use in the treatment of other diseases, such as tuberculosis. Additionally, further research is needed to understand the compound's mechanism of action fully. Finally, the development of new derivatives of the compound could lead to the discovery of more potent antibiotics.
Conclusion:
In conclusion, 11-OH Pradimicin T1 is a natural product that has shown promising results in scientific research. The compound has several potential applications, including the development of new antibiotics and cancer treatment. Although there are limitations to its use in lab experiments, further research is needed to fully understand the compound's potential.
Métodos De Síntesis
The synthesis of 11-OH Pradimicin T1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the microorganism that produces it. The next step is the purification of the compound using chromatographic techniques. Finally, the structure of the compound is confirmed using spectroscopic methods.
Aplicaciones Científicas De Investigación
The 11-OH Pradimicin T1 has been the subject of several scientific studies, and it has shown promising results in various applications. One of the most significant applications of this compound is in the development of new antibiotics. The compound has been shown to be effective against several bacterial strains, including drug-resistant strains. Additionally, the compound has also been studied for its potential use in cancer treatment.
Propiedades
Número CAS |
150693-43-9 |
|---|---|
Nombre del producto |
11-OH Pradimicin T1 |
Fórmula molecular |
C37H37NO19 |
Peso molecular |
799.7 g/mol |
Nombre IUPAC |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C37H37NO19/c1-9-3-15-22(29(49)19(9)35(53)38-7-18(42)43)21-13(6-14-23(30(21)50)26(46)12-4-11(39)5-16(40)20(12)25(14)45)27(47)33(15)56-37-32(52)34(24(44)10(2)55-37)57-36-31(51)28(48)17(41)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-41,44,47-52H,7-8H2,1-2H3,(H,38,53)(H,42,43)/t10-,17-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1 |
Clave InChI |
BFYQOBJTZWZTHU-YJZWZTCPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Otros números CAS |
150693-43-9 |
Sinónimos |
11-OH PRADIMICIN T1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




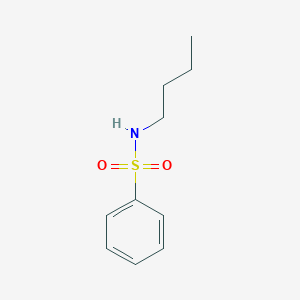
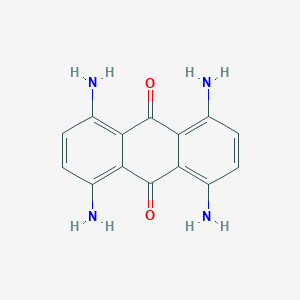

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
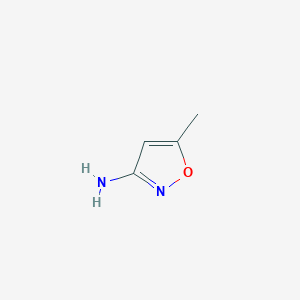
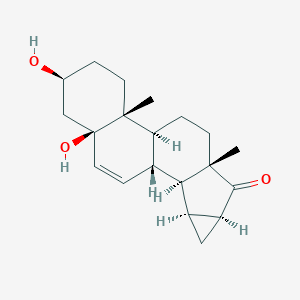
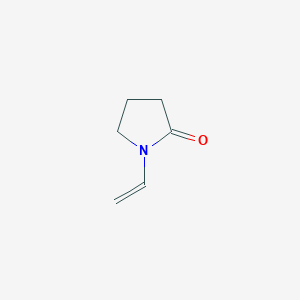
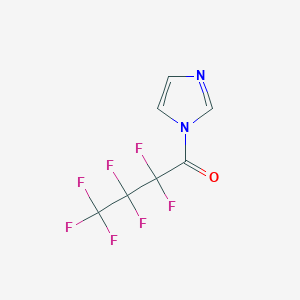
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
